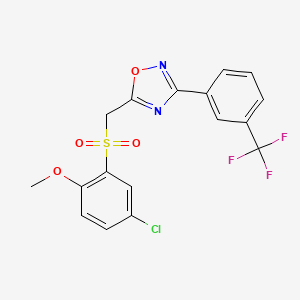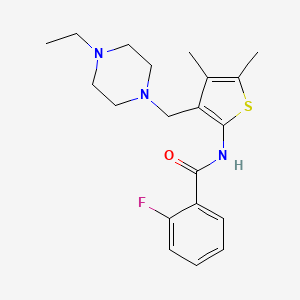
N-(3-((4-ethylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((4-ethylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H26FN3OS and its molecular weight is 375.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, N-(3-((4-ethylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide, is a multi-tyrosine kinase inhibitor . It primarily targets tyrosine kinases such as c-Met, Ron, c-Kit, AXL, and IGF-1R . These kinases play crucial roles in various cellular processes, including cell proliferation, adhesion, migration, and matrix remodeling .
Mode of Action
The compound interacts with its targets by binding to the inactive form of the tyrosine kinases . This binding inhibits the phosphorylation of the kinases, thereby blocking their activation . The blockade of these kinases leads to a disruption in their downstream signaling pathways, which can result in changes in cell proliferation, adhesion, migration, and matrix remodeling .
Biochemical Pathways
The compound affects various biochemical pathways through its inhibition of tyrosine kinases. For instance, the blockade of c-Met kinase disrupts its downstream signaling pathways, including the ERK and Akt pathways . These pathways are involved in cell proliferation and survival, so their disruption can lead to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 . This suggests that the compound may also be metabolized by this enzyme. The compound’s bioavailability could be influenced by factors such as its metabolism, absorption, distribution, and excretion .
Result of Action
The compound’s action results in improved cytotoxicity and anti-proliferative activity against cancer cells . For example, it has been shown to have greater efficacy than Cabozantinib, another tyrosine kinase inhibitor, in inhibiting the proliferation of HT-29 cancer cells . The compound’s action also leads to increased apoptosis and reduced migration of cancer cells .
生化学分析
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
特性
IUPAC Name |
N-[3-[(4-ethylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3OS/c1-4-23-9-11-24(12-10-23)13-17-14(2)15(3)26-20(17)22-19(25)16-7-5-6-8-18(16)21/h5-8H,4,9-13H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXXLNQMDHQGKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
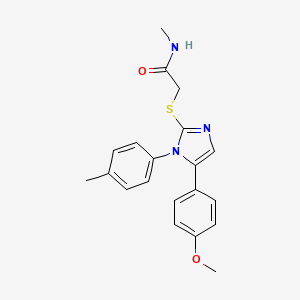
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2400054.png)
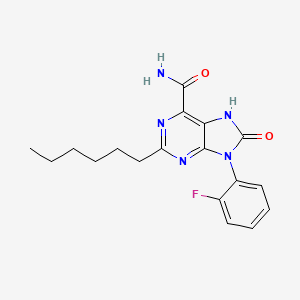
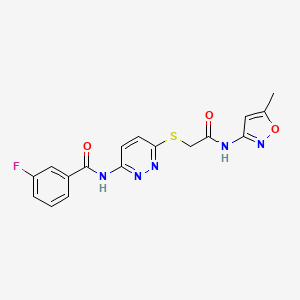
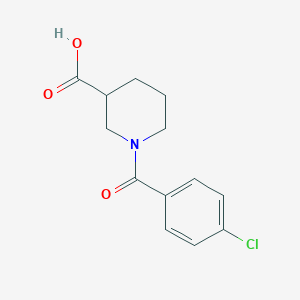
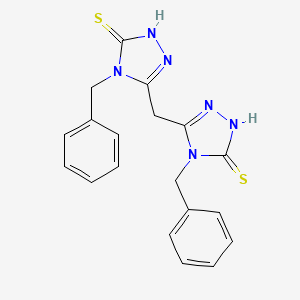
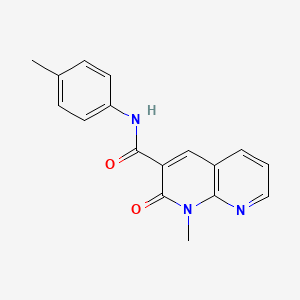
![ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2400067.png)
![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400068.png)
![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2400070.png)
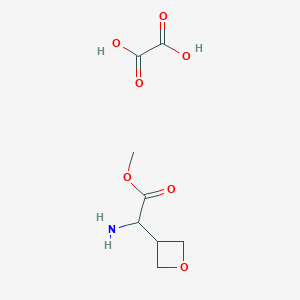

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2400074.png)
